2,6-Dimethylpyridine-3,4-diamine
Overview
Description
2,6-Dimethylpyridine-3,4-diamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and two amino groups at positions 3 and 4 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-3,4-diamine typically involves the reaction of 2,6-dimethylpyridine with nitrating agents to introduce nitro groups, followed by reduction to form the diamine. One common method involves the nitration of 2,6-dimethylpyridine using nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives.
Scientific Research Applications
2,6-Dimethylpyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-3,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the amino groups, making it less reactive in certain types of chemical reactions.
3,4-Diaminopyridine: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethylpyridine-3,5-diamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.
Uniqueness
2,6-Dimethylpyridine-3,4-diamine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The combination of methyl and amino groups on the pyridine ring makes it a valuable intermediate in organic synthesis and a candidate for various scientific and industrial applications.
Properties
IUPAC Name |
2,6-dimethylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRTVLYRIHDHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602009 | |
Record name | 2,6-Dimethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3726-26-9 | |
Record name | 2,6-Dimethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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